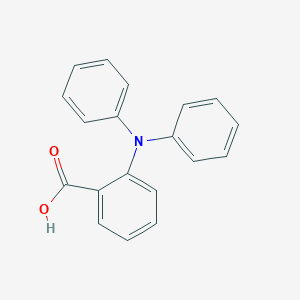

2-(Diphenylamino)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Diphenylamino)benzoic acid is a useful research compound. Its molecular formula is C19H15NO2 and its molecular weight is 289.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27225. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Applications

Anti-inflammatory and Analgesic Properties

Research indicates that 2-(Diphenylamino)benzoic acid exhibits notable biological activity, particularly in the context of anti-inflammatory and analgesic effects. Studies suggest that it may inhibit specific pathways involved in inflammation and pain response, although the precise mechanisms remain to be fully elucidated. This compound is being investigated for its potential therapeutic uses in treating inflammatory diseases, making it a candidate for further pharmacological studies.

Biological Interaction Studies

The compound's interaction with various biological targets has been a focus of recent research. It may bind to proteins or enzymes that play critical roles in inflammatory pathways. Understanding these interactions is essential for the development of new drugs targeting inflammatory conditions.

Material Science Applications

UV Stabilizer in Polymers

this compound is utilized as a UV stabilizer in polymer formulations. Its ability to absorb UV radiation helps protect polymers from degradation caused by sunlight exposure, thereby extending their lifespan and maintaining their mechanical properties . This application is particularly relevant in industries where materials are exposed to outdoor conditions.

Dye Precursors

The compound serves as a precursor in the synthesis of various dyes, including triarylamine-based dyes used in organic photovoltaics. These dyes are critical for developing efficient solar cells due to their ability to facilitate charge transfer processes . The synthesis protocols for these dyes often involve complex chemical reactions where this compound plays a crucial role.

Photochemical Applications

Photocyclization Reactions

Recent studies have explored the use of this compound in photocyclization reactions, which are essential for synthesizing complex organic molecules. These reactions often utilize light to induce chemical transformations, highlighting the compound's versatility in synthetic organic chemistry .

Several studies have documented the applications and effects of this compound:

- Study on Anti-inflammatory Activity : A pharmacological study indicated that this compound could effectively reduce inflammation markers in vitro, suggesting potential for therapeutic use against conditions such as arthritis.

- Synthesis of Organic Sensitizers : Research demonstrated successful synthesis of triphenylamine-functionalized organic sensitizers using this compound as a key precursor. The resulting materials showed promising photovoltaic properties .

- UV Stabilization Studies : Experimental evaluations confirmed the effectiveness of this compound as a UV stabilizer in various polymer matrices, showing enhanced durability under UV exposure compared to untreated samples .

Propriétés

Numéro CAS |

17626-44-7 |

|---|---|

Formule moléculaire |

C19H15NO2 |

Poids moléculaire |

289.3 g/mol |

Nom IUPAC |

2-(N-phenylanilino)benzoic acid |

InChI |

InChI=1S/C19H15NO2/c21-19(22)17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,(H,21,22) |

Clé InChI |

ZEGFMCQPAMLDCS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3C(=O)O |

SMILES canonique |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.